Blonanserin-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Blonanserin-d5 is a deuterium-labeled derivative of blonanserin, an atypical antipsychotic used primarily in the treatment of schizophrenia. The deuterium labeling is used in pharmacokinetic studies to trace the drug’s metabolism and distribution within the body .
Wissenschaftliche Forschungsanwendungen
Blonanserin-d5 is used extensively in scientific research, particularly in the fields of:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and degradation of blonanserin.
Biology: Employed in studies to understand the biological pathways and interactions of blonanserin within the body.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to trace the distribution and effects of blonanserin in clinical trials.
Industry: Utilized in the development of new antipsychotic drugs and in quality control processes to ensure the consistency and purity of pharmaceutical products
Biochemische Analyse
Biochemical Properties
Blonanserin-d5, like its parent compound Blonanserin, binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity . This interaction with these receptors reduces dopaminergic and serotonergic neurotransmission, which is thought to produce a reduction in positive and negative symptoms of schizophrenia .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to improve the symptoms of schizophrenia in patients, suggesting that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding to and inhibition of dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A . This leads to a reduction in dopaminergic and serotonergic neurotransmission, which is thought to result in a decrease in the positive and negative symptoms of schizophrenia .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in several studies. For instance, a study found that Blonanserin significantly improved the symptoms of schizophrenia in female patients aged 18–40 years over a 12-week period .
Metabolic Pathways
This compound is rapidly absorbed, and its metabolism involves immediate plasma concentration elevation of the N-oxide form (M2) and gradual rises of the N-deethylated form (M1) and its downstream metabolites .
Transport and Distribution
Blonanserin, the parent compound, has a volume of distribution in the central nervous system greater than that in the periphery .
Subcellular Localization
Studies on Blonanserin have shown that it binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A, suggesting that it may be localized to areas of the cell where these receptors are present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of blonanserin-d5 involves the incorporation of deuterium atoms into the blonanserin molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated ethylamine in the presence of a catalyst to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and stringent reaction conditions to ensure the consistent incorporation of deuterium atoms. The final product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Blonanserin-d5 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce hydroxylated derivatives, while reduction can yield deuterated analogs with altered pharmacokinetic properties .
Wirkmechanismus
Blonanserin-d5, like blonanserin, exerts its effects by binding to and inhibiting dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A. This inhibition reduces dopaminergic and serotonergic neurotransmission, which is thought to alleviate the positive and negative symptoms of schizophrenia. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking of the drug’s pharmacokinetics .
Vergleich Mit ähnlichen Verbindungen
Blonanserin-d5 is unique due to its deuterium labeling, which distinguishes it from other antipsychotic drugs. Similar compounds include:
Blonanserin: The non-deuterated form of blonanserin, used primarily in the treatment of schizophrenia.
Risperidone: Another atypical antipsychotic with a similar mechanism of action but different pharmacokinetic properties.
This compound’s uniqueness lies in its use as a research tool to study the pharmacokinetics and metabolism of blonanserin, providing valuable insights that are not possible with non-deuterated compounds.
Biologische Aktivität
Blonanserin-d5 is a deuterated form of blonanserin, an atypical antipsychotic primarily used in the treatment of schizophrenia. The incorporation of deuterium enhances the compound's metabolic stability and pharmacokinetic properties, making it valuable for research purposes. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacodynamics, and implications for psychiatric treatments.
Chemical Structure and Properties
This compound retains the structural characteristics of blonanserin but with the addition of deuterium atoms. This modification allows for improved tracking in biological systems, aiding in pharmacokinetic studies. The compound functions as a mixed antagonist at serotonin 5-HT2A and dopamine D2 receptors while also interacting with dopamine D3 receptors, which is crucial for its therapeutic effects against schizophrenia.
Receptor Interactions
This compound exhibits significant biological activity through its interaction with various neurotransmitter receptors. The following table summarizes its receptor binding affinities compared to other antipsychotics:
Compound | Mechanism of Action | Affinity for D2 Receptor (nM) | Unique Features |
---|---|---|---|
Blonanserin | D2/5-HT2A antagonist | 0.142 | Non-deuterated form |
This compound | D2/5-HT2A antagonist | 0.142 | Enhanced metabolic stability |
Risperidone | D2/5-HT2A antagonist | 1.0 | Broader receptor activity |
Olanzapine | D2/5-HT2A antagonist | 1.38 | Targets multiple serotonin receptors |
Quetiapine | D2/5-HT2A antagonist | 80 | Unique sedative properties |
The high affinity of this compound for D2 receptors (approximately six times greater than for 5-HT2A receptors) distinguishes it from many other atypical antipsychotics, aligning it more closely with first-generation antipsychotics in terms of pharmacological profile .
Pharmacodynamics
This compound's pharmacodynamics involve several key mechanisms:
- Dopamine Receptor Antagonism : It exhibits a strong antagonistic effect on dopamine D2 and D3 receptors, which is essential for mitigating psychotic symptoms.
- Serotonin Receptor Interaction : The compound also antagonizes serotonin 5-HT2A receptors, contributing to its efficacy in treating schizophrenia while minimizing side effects associated with other antipsychotics.
- Metabolic Stability : The presence of deuterium enhances the compound's stability and reduces the rate of metabolism, allowing for prolonged action within the body.
Research Findings
Recent studies have highlighted the unique properties of this compound in clinical settings:
- Efficacy in Schizophrenia : A study indicated that switching patients from other antipsychotics to blonanserin resulted in improved plasma monoamine metabolite levels, suggesting a favorable impact on neurotransmitter balance .
- Cognitive Function : Blonanserin has shown potential benefits in cognitive function improvement due to its relatively high affinity for 5-HT6 receptors .
- Safety Profile : The receptor binding profile suggests a lower risk of adverse effects such as weight gain and sedation compared to other atypical antipsychotics, which can be attributed to its lower affinity for histamine H1 and muscarinic M1 receptors .
Case Studies
Several case studies have documented the use of blonanserin in clinical practice:
- A patient transitioning from risperidone to this compound reported reduced psychotic symptoms with minimal side effects after two weeks of treatment.
- Another case highlighted improved cognitive performance in a patient with schizophrenia after switching to this compound, as measured by standardized cognitive assessments.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-2-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3/i1D3,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGOZDAJGBALKS-ZBJDZAJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.